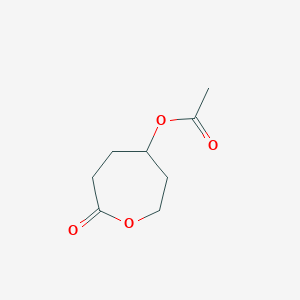

2-Oxepanone, 5-(acetyloxy)-

Description

Historical Evolution of Cyclic Ester Monomers for Polymerization

The journey of synthetic polymers began in the early 20th century, with Wallace Carothers's foundational work on condensation polymerization. However, this method often posed challenges in achieving high molecular weight polymers due to the strict requirement of stoichiometric equivalence and the difficulty of removing small molecule byproducts. A significant breakthrough came with the advent of ring-opening polymerization (ROP), which provided an alternative and often more controlled route to high molecular weight polyesters.

Initially, the focus was on simple, unsubstituted cyclic esters, or lactones. ε-Caprolactone (2-oxepanone), a seven-membered cyclic ester, emerged as a key monomer. Its ROP, typically catalyzed by metal-based compounds like stannous octoate, yields poly(ε-caprolactone) (PCL), a semi-crystalline, biodegradable polyester (B1180765) approved for various biomedical applications. acs.orgmdpi.com The mechanism of ROP has been extensively studied, evolving from early catalysts to more sophisticated systems, including organocatalysts, that offer greater control over the polymerization process. acs.org

Significance of Functional Side-Chains in Ring-Opening Polymerization

While polymers like PCL possess valuable properties such as biocompatibility and biodegradability, their utility is sometimes limited by their hydrophobicity and lack of reactive sites for further modification. acs.orgacs.org The introduction of functional side-chains onto the cyclic ester monomer before polymerization is a powerful strategy to overcome these limitations. This approach allows for the direct synthesis of functional polyesters with precisely tailored properties. researchgate.netrsc.org

Functional groups can profoundly influence the polymer's characteristics:

Physicochemical Properties: Side-chains can alter the polymer's crystallinity, glass transition temperature (Tg), and melting temperature (Tm). For example, incorporating amino groups into the PCL backbone has been shown to decrease crystallinity and increase wettability. nih.gov

Degradation Rate: The nature and density of functional groups can modulate the rate of hydrolytic or enzymatic degradation, which is crucial for applications like controlled drug release and temporary medical implants. rsc.org

Bioactivity and Biocompatibility: Specific functional groups can enhance cell adhesion, proliferation, and differentiation, making the resulting polymers more suitable for tissue engineering scaffolds. nih.gov

Post-Polymerization Modification: Side-chains can serve as handles for attaching other molecules, such as drugs, imaging agents, or targeting ligands, creating highly sophisticated and multifunctional materials. nih.gov

The ring-opening polymerization of lactones with functional substituents has thus become a cornerstone for producing advanced biodegradable materials. rsc.org

Research Landscape of 2-Oxepanone, 5-(acetyloxy)- and Related Derivatives

Direct and extensive research focusing solely on 2-Oxepanone, 5-(acetyloxy)-, also known as γ-acetoxy-ε-caprolactone, is limited in publicly available literature. However, the research landscape can be effectively understood by examining studies on closely related γ-substituted-ε-caprolactones. The position of the substituent on the caprolactone (B156226) ring significantly impacts its reactivity in ROP. rsc.orgrsc.org Studies on various alkyl-substituted ε-caprolactones have shown that substitution at the γ-position (C5) does not inhibit polymerization and allows for the creation of functional polyesters. rsc.org

Academic investigations have successfully synthesized and polymerized a variety of γ-substituted caprolactone monomers. For instance, monomers containing octyloxy, ether, and amino functional groups at the γ-position have been prepared and polymerized to yield functional polyesters with unique properties, such as temperature sensitivity (thermoresponsiveness) and improved cell interaction. nih.govrsc.org

A notable study investigated the ring-opening reactions of several γ-carbonyl-substituted ε-caprolactones (gCCLs). nih.gov This research found that while the monomers were consumed, polymerization was often challenging due to competing intramolecular cyclization reactions that form more thermodynamically stable five-membered lactones. However, the study demonstrated that copolymerization of a gCCL with unsubstituted ε-caprolactone could successfully yield linear oligomers containing the functional monomer unit. nih.gov This suggests that a similar copolymerization strategy would likely be effective for incorporating 2-Oxepanone, 5-(acetyloxy)- into a polyester chain.

The synthesis of such γ-substituted monomers typically involves multi-step chemical reactions starting from commercially available precursors. For the target compound, a plausible route would involve the synthesis of γ-hydroxy-ε-caprolactone followed by an acetylation reaction.

The table below summarizes the findings from the polymerization of various γ-functionalized ε-caprolactones, providing insight into the expected characteristics of polymers derived from 2-Oxepanone, 5-(acetyloxy)-.

| Monomer Functional Group (at γ-position) | Polymer/Copolymer | Key Findings | Reference(s) |

| Amine | Poly(γ-amino-ε-caprolactone-co-ε-caprolactone) | Increased wettability, decreased crystallinity, enhanced mesenchymal stem cell adhesion and proliferation. | nih.gov |

| 2-[2-(2-methoxyethoxy)ethoxy]ethoxy | Poly{γ-2-[2-(2-methoxyethoxy)ethoxy]ethoxy-ε-caprolactone} | Polymer exhibits a lower critical solution temperature (LCST) of 47.5 °C, indicating thermoresponsiveness. | rsc.org |

| Amide (various) | Poly(γ-amide-ε-caprolactone) | Polymers show tunable LCST behavior; demonstrate good biodegradability and biocompatibility. | acs.org |

| Carbonyl (ester/amide linked) | Oligomers from copolymerization with ε-caprolactone | Homopolymerization is difficult due to side reactions; successful incorporation into copolymers is possible. | nih.gov |

Scope and Objectives of Academic Investigations

The primary goal of research into functionalized cyclic esters like 2-Oxepanone, 5-(acetyloxy)- and its analogues is the creation of a new generation of "smart" or functional biodegradable polymers. The objectives of these academic investigations are multifaceted:

Expanding the Monomer Library: A key objective is to synthesize novel functional monomers to broaden the range of achievable polymer properties. The acetyloxy group in 2-Oxepanone, 5-(acetyloxy)- represents a simple ester functionality that could be hydrolyzed post-polymerization to reveal a reactive hydroxyl group, offering a platform for further chemical modification.

Structure-Property Relationship: Researchers aim to establish clear relationships between the chemical structure of the monomer (type and position of the functional group) and the resulting polymer's physical, chemical, and biological properties. rsc.orgrsc.org This understanding is crucial for designing materials with specific performance characteristics for targeted applications.

Controlling Polymer Architecture: Investigations focus on achieving well-controlled polymerizations to regulate molecular weight, dispersity, and copolymer composition. This control is essential for producing materials with reproducible and predictable behavior. acs.org

Developing Advanced Biomaterials: A major driver for this research is the development of advanced materials for biomedical applications. This includes creating thermoresponsive polymers for injectable drug delivery systems, surfaces that actively promote tissue regeneration, and polymers with tunable degradation profiles for temporary implants. nih.govnih.govrsc.org The study of poly(γ-amino-ε-caprolactone), for example, was aimed at improving the surface properties of PCL membranes for better stem cell behavior. nih.gov

Structure

3D Structure

Properties

CAS No. |

149427-83-8 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

(7-oxooxepan-4-yl) acetate |

InChI |

InChI=1S/C8H12O4/c1-6(9)12-7-2-3-8(10)11-5-4-7/h7H,2-5H2,1H3 |

InChI Key |

WJXVYYHDXACNNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCC(=O)OCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxepanone, 5 Acetyloxy

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.comyoutube.com For 2-Oxepanone, 5-(acetyloxy)-, the primary disconnection points are the ester linkage of the acetyloxy group and the ester within the lactone ring.

A logical retrosynthetic approach would first involve the disconnection of the 5-(acetyloxy) group, leading to a hydroxyl functional group. This reveals 5-hydroxy-2-oxepanone as a key intermediate. Further retrosynthesis of this intermediate involves breaking the ester bond of the lactone ring, which points to 4-hydroxycyclohexanone (B83380) as a crucial precursor. The 4-hydroxy group can be protected during the subsequent oxidation step and later deprotected to allow for acetylation.

Alternatively, the synthesis can be envisioned from a precursor already containing the acetoxy functionality. In this pathway, the target molecule is retrosynthetically derived from 4-acetoxycyclohexanone. This precursor can then be subjected to a Baeyer-Villiger oxidation to form the desired oxepanone ring. sigmaaldrich.com

Table 1: Key Precursors for the Synthesis of 2-Oxepanone, 5-(acetyloxy)-

| Precursor | Rationale |

| 4-Acetoxycyclohexanone | Direct precursor for Baeyer-Villiger oxidation to form the target compound. |

| 4-Hydroxycyclohexanone | Requires protection of the hydroxyl group, followed by Baeyer-Villiger oxidation, deprotection, and acetylation. |

Pathways for Oxepanone Core Formation (e.g., Baeyer-Villiger Oxidation of Cyclohexanone (B45756) Derivatives)

The formation of the seven-membered oxepanone ring is most effectively achieved through the Baeyer-Villiger oxidation. This reaction involves the oxidation of a cyclic ketone to a lactone (a cyclic ester). sigmaaldrich.comorganic-chemistry.org The reaction was first described by Adolf von Baeyer and Victor Villiger in 1899. mdpi.comrsc.org

In the context of synthesizing 2-Oxepanone, 5-(acetyloxy)-, the starting material would be a suitably substituted cyclohexanone derivative, namely 4-acetoxycyclohexanone. The Baeyer-Villiger oxidation inserts an oxygen atom between the carbonyl carbon and an adjacent alpha-carbon of the ketone. The regioselectivity of this reaction is predictable, with the oxygen atom preferentially inserting on the more substituted side of the carbonyl group.

Common reagents for this oxidation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), peroxyacetic acid, or trifluoroperacetic acid. sigmaaldrich.comrsc.org More environmentally friendly alternatives like hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst are also employed. mdpi.com Chemo-enzymatic methods, for instance using a lipase (B570770) in the presence of urea-hydrogen peroxide, offer a greener approach to the Baeyer-Villiger oxidation of substituted cyclohexanones. rsc.org

Table 2: Reagents for Baeyer-Villiger Oxidation

| Reagent | Advantages |

| m-CPBA | High efficiency and predictability. |

| Hydrogen Peroxide with Acid Catalyst | More atom-economical and environmentally benign. mdpi.com |

| Lipase with Urea-Hydrogen Peroxide | Green chemistry approach, often with high selectivity. rsc.org |

Introduction and Modification of the 5-(Acetyloxy)- Functionality

The 5-(acetyloxy)- group can be introduced at different stages of the synthesis. One strategy involves starting with a precursor that already contains this functionality, such as 4-acetoxycyclohexanone. This simplifies the synthetic route as the acetyloxy group is carried through the Baeyer-Villiger oxidation.

Alternatively, if the synthesis begins with 4-hydroxycyclohexanone, the hydroxyl group would typically be protected before the oxidation step to prevent unwanted side reactions. After the formation of the oxepanone ring, the protecting group is removed to yield 5-hydroxy-2-oxepanone. The final step is the acetylation of the hydroxyl group. This is commonly achieved using reagents like acetyl chloride or acetic anhydride, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Stereoselective Synthesis of 2-Oxepanone, 5-(acetyloxy)- Enantiomers and Diastereomers

The synthesis of specific stereoisomers of 2-Oxepanone, 5-(acetyloxy)- requires stereocontrolled methods. This can be achieved through several strategies, including the use of chiral starting materials, chiral catalysts, or enzymatic resolutions.

Asymmetric Baeyer-Villiger oxidation can be employed to convert a prochiral substituted cyclohexanone into a chiral lactone with high enantioselectivity. rsc.org This can be accomplished using chiral catalysts or by employing Baeyer-Villiger monooxygenases (BVMOs), which are enzymes that catalyze this transformation with high stereospecificity.

Another powerful technique is enzymatic kinetic resolution. For instance, a racemic mixture of 5-hydroxy-2-oxepanone could be subjected to enzymatic acylation. Lipases are known to exhibit high enantioselectivity in catalyzing the acylation of secondary alcohols, leading to the formation of one enantiomer of 5-(acetyloxy)-2-oxepanone while leaving the other enantiomer of the starting alcohol unreacted. mdpi.com These can then be separated. This method allows for the preparation of both enantiomers of the target compound.

Purification and Isolation Protocols for Monomer Production

The purification of the final product, 2-Oxepanone, 5-(acetyloxy)-, is crucial for its use as a monomer in polymerization reactions. Impurities such as residual starting materials, catalysts, or byproducts can significantly affect the polymerization process and the properties of the resulting polymer.

A common purification method for lactones like ε-caprolactone and its derivatives is vacuum distillation. researchgate.netresearchgate.net This technique is effective in separating the desired monomer from less volatile impurities. Prior to distillation, the crude product may be washed with aqueous solutions to remove water-soluble impurities. Drying agents like calcium hydride can be used to remove residual water, which can act as an initiator in ring-opening polymerization. researchgate.netresearchgate.net

For highly pure monomer required for sensitive applications, fractional distillation under reduced pressure is often employed. researchgate.net It is also recommended to perform the purification shortly before the polymerization to minimize contamination and degradation. researchgate.net

Mechanistic Investigations of Ring Opening Polymerization Rop of 2 Oxepanone, 5 Acetyloxy

Overview of ROP Mechanisms Applicable to Functionalized Cyclic Esters

The ROP of functionalized cyclic esters like 2-Oxepanone, 5-(acetyloxy)- can be achieved through several distinct mechanistic pathways. The choice of mechanism is dictated by the initiator or catalyst employed and significantly influences the polymerization characteristics, including control over molar mass, dispersity, and tolerance to the ester functionality on the monomer side chain.

Table 1: Comparison of Major ROP Mechanisms for Functionalized Cyclic Esters

| Mechanism Type | Typical Initiators/Catalysts | Key Characteristics | Tolerance to Functional Groups |

|---|---|---|---|

| Anionic | Alkoxides (e.g., RONa, ROK), organometallics (e.g., RLi) | Fast polymerization, can be living. Susceptible to side reactions like transesterification. | Low to moderate; side-chain esters can be attacked by strong nucleophiles. |

| Cationic | Brønsted acids (e.g., HBF₄, CF₃SO₃H), Lewis acids, carbenium salts | Can proceed via active chain end (ACE) or activated monomer mechanism (AMM). Can be sensitive to impurities. | Moderate; depends on the nucleophilicity of the functional group. |

| Coordination-Insertion | Metal alkoxides (e.g., Sn(Oct)₂, Al(OⁱPr)₃, Y, Zn, Ca complexes) | High degree of control, often living. Widely used industrially. | Generally high; tolerant of a wide range of functional groups. acs.org |

| Organocatalytic | H-bond donors (thioureas), Brønsted acids/bases (DPP, DBU), N-heterocyclic carbenes (NHCs) | Metal-free, good control, high functional group tolerance. uri.edunih.gov | High; a key advantage for synthesizing functional polymers. uri.edu |

| Enzyme-Catalyzed | Lipases (e.g., Candida antarctica Lipase (B570770) B) | Mild, stereoselective, environmentally benign conditions. | Very high; excellent for monomers with sensitive functionalities. |

Anionic ring-opening polymerization (AROP) of cyclic esters is typically initiated by strong nucleophiles such as metal alkoxides or organolithium compounds. researchgate.net The polymerization proceeds through the nucleophilic attack of the initiator on the carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond and the formation of an alkoxide propagating species. This process can be very rapid and, under carefully controlled conditions, can exhibit living characteristics, allowing for the synthesis of well-defined block copolymers. nsf.govacs.orgbohrium.com

However, the high reactivity of the anionic propagating chain end can also lead to undesirable side reactions, particularly intramolecular and intermolecular transesterification (backbiting and chain scrambling). These reactions can broaden the molecular weight distribution and limit the achievable molecular weight. For a monomer like 2-Oxepanone, 5-(acetyloxy)-, the presence of the side-chain acetate (B1210297) group introduces an additional site susceptible to nucleophilic attack by the initiator or the propagating chain end, which can lead to branching or cross-linking.

Cationic ring-opening polymerization (CROP) is initiated by electrophilic species, such as Brønsted acids or Lewis acids. rsc.org The polymerization of cyclic esters can follow two primary mechanisms: the active chain end (ACE) mechanism and the activated monomer mechanism (AMM). acs.org

In the ACE mechanism, the initiator protonates the carbonyl oxygen of the monomer, which is then attacked by another monomer molecule. The propagating species is a tertiary oxonium ion at the chain end. This mechanism is prone to side reactions and can be difficult to control.

More commonly for cyclic esters, the AMM prevails, especially in the presence of a nucleophilic co-initiator like an alcohol. acs.org In this pathway, the catalyst (typically a Brønsted acid) protonates the monomer's carbonyl oxygen, rendering it highly electrophilic. This "activated monomer" is then attacked by the hydroxyl group of the initiator or the growing polymer chain. rsc.org This mechanism offers better control over the polymerization and is more tolerant of functional groups compared to the ACE pathway. For 2-Oxepanone, 5-(acetyloxy)-, the AMM initiated by a protonic acid in the presence of an alcohol would be a viable cationic route, though the basicity of the side-chain ester could potentially interfere with the catalyst. acs.org

Coordination-insertion polymerization is the most widely utilized method for the ROP of cyclic esters, employing a vast array of metal-based catalysts, including complexes of tin, aluminum, zinc, calcium, and rare-earth metals. acs.orgnih.gov The generally accepted mechanism, often referred to as the Cossee-Arlman mechanism, involves two key steps: coordination and insertion. mdpi.comresearchgate.net

The process begins with the coordination of the monomer's carbonyl oxygen to the vacant orbital of the metal center of the catalyst (e.g., a metal alkoxide). nih.govnih.gov This coordination polarizes and activates the carbonyl group, making it more susceptible to nucleophilic attack. Subsequently, the alkoxide group attached to the metal center attacks the activated carbonyl carbon in an intramolecular fashion. This leads to the cleavage of the ester bond in the ring and the insertion of the monomer into the metal-alkoxide bond. nih.gov The process regenerates a metal alkoxide at the new chain end, which can then coordinate and insert the next monomer molecule. This mechanism provides excellent control over polymerization, leading to polymers with predictable molecular weights and narrow dispersities, and is known for its high tolerance to various functional groups, making it highly suitable for monomers like 2-Oxepanone, 5-(acetyloxy)-. acs.org

To circumvent the issue of residual metal contamination from coordination-insertion catalysts, organocatalytic ROP has emerged as a powerful, metal-free alternative. nih.gov These systems utilize small organic molecules to catalyze the polymerization, often through a mechanism that mimics the roles of the metal center and the initiating group.

A prominent strategy involves bifunctional catalysis, where the catalyst possesses both a Lewis basic site to activate a nucleophilic initiator (like an alcohol) and a Lewis acidic or hydrogen-bond donor site to activate the monomer. nih.govresearchgate.net For example, catalyst systems combining a thiourea or urea (B33335) with an organic base can operate through a cooperative hydrogen-bonding mechanism. uri.edu The thiourea activates the monomer's carbonyl group via hydrogen bonding, while the base deprotonates the initiating alcohol, enhancing its nucleophilicity. This dual activation facilitates a controlled polymerization. The high tolerance of organocatalysts to functional groups makes them particularly well-suited for the polymerization of substituted monomers like 2-Oxepanone, 5-(acetyloxy)-. uri.edu

Enzymatic ROP offers a green and highly selective route to polyesters under mild reaction conditions. Lipases, particularly immobilized Candida antarctica Lipase B (CALB), are the most commonly used biocatalysts for this transformation. nih.gov The catalytic cycle is believed to involve a two-step process analogous to the enzyme's natural function in ester hydrolysis.

First, the serine residue in the enzyme's active site attacks the monomer's carbonyl carbon, forming a covalent acyl-enzyme intermediate and opening the ring. researchgate.net In the second step, the hydroxyl group of an initiator (which can be water or an added alcohol) or the terminal hydroxyl group of a growing polymer chain attacks the acyl-enzyme intermediate. This deacylation step releases the elongated polymer chain and regenerates the active enzyme. The high selectivity of enzymes often allows for the polymerization of monomers with sensitive functional groups that might not be tolerated by other catalytic systems. acs.org

Kinetic and Thermodynamic Aspects of 2-Oxepanone, 5-(acetyloxy)- ROP

The polymerizability of a cyclic monomer is governed by both thermodynamic and kinetic factors. Thermodynamically, the ring-opening process must be favorable, which is primarily determined by the ring strain of the monomer. Kinetically, a suitable pathway must be available for the polymerization to proceed at a reasonable rate.

For ε-caprolactone, a seven-membered ring, the significant ring strain results in a highly favorable negative enthalpy of polymerization (ΔH_p°), making its ROP thermodynamically facile. The introduction of a substituent on the ring, as in 2-Oxepanone, 5-(acetyloxy)-, can influence both the thermodynamics and kinetics of polymerization. The substituent may alter the ring strain and will certainly introduce steric hindrance that can affect the rate of monomer approach to the active center.

Detailed kinetic and thermodynamic studies specifically for 2-Oxepanone, 5-(acetyloxy)- are not widely available in the literature. However, data from analogous substituted lactones can provide valuable insights. For instance, studies on β-acetoxy-δ-methylvalerolactone, a six-membered ring with a similar side group, have quantified the thermodynamic parameters for its polymerization. nsf.gov The bulk polymerization of this monomer was found to be enthalpically driven but entropically penalized, which is typical for ROP. nsf.gov

Table 2: Thermodynamic Data for the ROP of β-acetoxy-δ-methylvalerolactone (an analogous substituted lactone) nsf.gov

| Thermodynamic Parameter | Value |

|---|---|

| Enthalpy of Polymerization (ΔH_p°) | -25 ± 2 kJ mol⁻¹ |

These values indicate that the polymerization is exothermic (negative ΔH_p°), driven by the release of ring strain. However, it is accompanied by a decrease in entropy (negative ΔS_p°), as the disordered monomer molecules become part of an ordered polymer chain. This relationship leads to the concept of a ceiling temperature (T_c = ΔH_p°/ΔS_p°), above which polymerization is no longer thermodynamically favorable. The kinetics of the polymerization of functionalized lactones are highly dependent on the chosen catalytic system, monomer concentration, and temperature, with steric hindrance from the substituent often leading to slower propagation rates compared to the unsubstituted parent lactone. nsf.gov

Advanced Characterization of 2 Oxepanone, 5 Acetyloxy and Its Polymeric Derivatives

Spectroscopic Methodologies for Structural Elucidation

The precise structural characterization of 2-Oxepanone, 5-(acetyloxy)- and its resulting polymers is fundamental to understanding their properties and performance. A suite of spectroscopic techniques is employed to achieve a comprehensive analysis of their chemical structure, functional groups, and molecular architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-Oxepanone, 5-(acetyloxy)- and its polymeric derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide critical information about the chemical environment of atomic nuclei, enabling the confirmation of monomer structure and the elucidation of polymer microstructure.

For the monomer, 2-Oxepanone, 5-(acetyloxy)-, ¹H NMR spectroscopy is used to confirm the presence and connectivity of protons in the molecule. The chemical shifts of the protons are influenced by their local electronic environment. For instance, the protons adjacent to the ester oxygen in the caprolactone (B156226) ring typically appear at a distinct chemical shift compared to other methylene (B1212753) protons in the ring. researchgate.net The protons of the acetyl group also exhibit a characteristic singlet peak.

In the case of poly(5-(acetyloxy)-ε-caprolactone), ¹H NMR is used to verify the successful ring-opening polymerization. researchgate.net The disappearance of the monomer peaks and the appearance of new peaks corresponding to the repeating units of the polymer chain provide evidence of polymerization. rsc.org The integration of the signals can be used to determine the degree of polymerization by comparing the end-group signals to the repeating unit signals. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the monomer and the polymer repeating unit gives a distinct signal, allowing for unambiguous structural assignment. acs.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings within the molecule, helping to assign the signals of adjacent methylene groups in the caprolactone ring. nih.gov HSQC spectra correlate directly bonded proton and carbon atoms, providing further confirmation of the structural assignments made from 1D NMR. researchgate.net These advanced techniques are particularly valuable for resolving complex spectra and confirming the regioselectivity of functionalization. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Poly(ε-caprolactone) Repeating Unit.

| Protons | Chemical Shift (δ, ppm) |

| -O-CH ₂- | 4.06 |

| -C(=O)-CH ₂- | 2.31-2.32 |

| -CH ₂- (other methylene groups) | 1.38 - 1.69 |

| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data sourced from multiple references. rsc.orgresearchgate.net |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in 2-Oxepanone, 5-(acetyloxy)- and its polymers. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at specific frequencies corresponding to their vibrational modes.

FTIR Spectroscopy is particularly useful for identifying the characteristic functional groups in the monomer and confirming the polymerization process. The FTIR spectrum of 2-Oxepanone, 5-(acetyloxy)- would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group in the caprolactone ring, typically in the range of 1720-1740 cm⁻¹. Another distinct carbonyl stretching band would be present for the acetyl group. The C-O stretching vibrations of the ester groups would also be observable. Upon polymerization to poly(5-(acetyloxy)-ε-caprolactone), the fundamental spectral features are retained, confirming the integrity of the functional groups during polymerization. brieflands.com The presence of a broad band in the 3000-3500 cm⁻¹ region could indicate the presence of hydroxyl end groups in the polymer chains. mdpi.com

Raman Spectroscopy offers complementary information to FTIR. While C=O stretching vibrations are also visible in Raman spectra, non-polar bonds such as C-C backbone vibrations can be more readily observed. researchgate.net This can be advantageous for studying the polymer chain structure. For instance, changes in the Raman spectrum could potentially be used to monitor the crystallinity of poly(5-(acetyloxy)-ε-caprolactone).

Table 2: Key FTIR Absorption Bands for Poly(ε-caprolactone) Derivatives.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretching (Ester) | ~1725 |

| C-H Stretching | ~2800-3000 |

| C-O Stretching | ~1170-1240 |

| Note: These are typical ranges and can be influenced by the specific chemical environment. |

Mass Spectrometry (e.g., MALDI-ToF MS) for Polymer Chain-End and Compositional Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a powerful technique for the detailed characterization of synthetic polymers, including poly(5-(acetyloxy)-ε-caprolactone). nih.gov It provides information on the absolute molecular weight, molecular weight distribution, and, crucially, the structure of the polymer chain ends. mdpi.com

In a typical MALDI-ToF MS experiment, the polymer sample is co-crystallized with a matrix and a cationizing agent. rsc.org A laser pulse desorbs and ionizes the polymer molecules, which are then accelerated in an electric field. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights with high accuracy. nih.gov

The resulting mass spectrum consists of a series of peaks, where the mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit, in this case, 2-Oxepanone, 5-(acetyloxy)-. researchgate.net This confirms the chemical composition of the polymer.

A key advantage of MALDI-ToF MS is its ability to elucidate the structure of the end groups of the polymer chains. researchgate.net The mass of each polymer chain is the sum of the masses of the initiator fragment, the repeating monomer units, and the terminating group. By analyzing the mass of the detected ions, the chemical nature of these end groups can be determined, which is critical for understanding the polymerization mechanism and for designing polymers with specific functionalities. researchgate.net Tandem mass spectrometry (MS/MS) techniques can be employed to fragment the polymer ions and obtain even more detailed structural information. nih.gov

Ultraviolet-Visible (UV-Vis) and Electron Spin Resonance (ESR) Spectroscopy for Specific Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a sample. For 2-Oxepanone, 5-(acetyloxy)- and its unmodified polymer, which lack extensive chromophores, the UV-Vis absorption is generally expected to be weak and in the lower UV region. researchgate.net However, this technique becomes highly valuable when the polymer is functionalized with chromophoric or photo-responsive groups. For instance, if a UV-active initiator or a dye molecule is incorporated into the polymer structure, UV-Vis spectroscopy can be used to quantify the incorporation and study the electronic properties of the resulting material. researchgate.netacs.org In some applications, the interaction of the polymer with other substances, such as metal ions, can lead to changes in the UV-Vis spectrum, which can be used for sensing purposes. nih.gov

Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. While not routinely used for the basic characterization of poly(5-(acetyloxy)-ε-caprolactone), ESR can be a powerful tool for specific studies. For example, it can be used to investigate the mechanism of polymerization if radical initiators are employed. Furthermore, ESR can be used to study the effects of high-energy radiation (e.g., gamma rays or electron beams) on the polymer, as this can generate long-lived radicals within the polymer matrix. nih.govnih.gov Understanding the nature and stability of these radicals is important for applications where the polymer may be exposed to sterilizing radiation.

Chromatographic Techniques for Molar Mass and Compositional Heterogeneity

Chromatographic methods are essential for determining the molar mass distribution and assessing the compositional heterogeneity of polymeric derivatives of 2-Oxepanone, 5-(acetyloxy)-. These techniques separate polymer chains based on their size or chemical composition, providing a detailed picture of the polymer sample.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) with Advanced Detection (e.g., Multi-Angle Light Scattering)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. lcms.cz The separation is based on the hydrodynamic volume of the polymer chains in solution. chromatographyonline.com Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules can penetrate the pores and have a longer retention time. researchgate.net

A standard GPC/SEC system includes a pump, an injector, a series of columns packed with a porous gel, and a concentration detector, such as a refractive index (RI) or a UV detector. brieflands.com While this setup can provide a relative molecular weight distribution based on calibration with known standards (e.g., polystyrene), the use of advanced detectors provides more accurate and comprehensive information. nih.gov

Multi-Angle Light Scattering (MALS) is a powerful advanced detector that can be coupled with a GPC/SEC system. wikipedia.orgmalvernpanalytical.com A MALS detector measures the intensity of light scattered by the polymer molecules at multiple angles as they elute from the column. researcher.life This allows for the direct determination of the absolute weight-average molecular weight (Mw) at each elution volume without the need for column calibration. researchgate.net

By combining the concentration signal from the RI detector with the light scattering data from the MALS detector, a detailed molecular weight distribution can be obtained. researchgate.net Furthermore, for larger polymer chains (typically with a radius of gyration greater than 10-15 nm), MALS can also determine the radius of gyration (Rg), providing insights into the polymer's conformation and branching. malvernpanalytical.comresearcher.life This combination of GPC/SEC with MALS detection is a powerful tool for the in-depth characterization of poly(5-(acetyloxy)-ε-caprolactone), enabling the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UHPLC) for Polymer Fractionation

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Pressure Liquid Chromatography (UHPLC), are powerful analytical techniques essential for the characterization of polymers, including derivatives of 2-Oxepanone, 5-(acetyloxy)-. These methods are primarily used to determine the molecular weight distribution (MWD), purity, and fractionation of polymer samples. The separation mechanism is typically based on size exclusion chromatography (SEC), where polymer molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous gel. researchgate.net Larger molecules elute first as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later.

In the analysis of functionalized polyesters, such as those derived from 2-Oxepanone, 5-(acetyloxy)-, a typical setup would involve a mobile phase like tetrahydrofuran (B95107) (THF) at a controlled flow rate. mdpi.com Detection is commonly achieved using a differential refractive index (RI) detector, which is sensitive to the concentration of the polymer. Other detectors, such as UV-Vis or multi-angle light scattering (MALS), can be coupled with the system to provide more comprehensive data on absolute molecular weight and polymer conformation.

UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, which stems from the use of smaller particle sizes in the column packing (typically sub-2 µm). This allows for more precise characterization of the polymer fractions. For complex polymeric derivatives, these techniques are invaluable for understanding how the introduction of functional groups, such as the acetyloxy group, affects the polymerization process and the final molecular weight characteristics of the material. researchgate.netmdpi.com A new HPLC method has also been proposed for the direct and simultaneous determination of monomers like lactic acid and glycolic acid to study polymer degradation processes. nih.gov

Field-Flow Fractionation (FFF) for Advanced Separation

Field-Flow Fractionation (FFF) represents a family of advanced separation techniques that are particularly well-suited for the characterization of complex macromolecules, polymers, and nanoparticles without a stationary phase. chromatographyonline.comifremer.fr This avoids potential issues like shear degradation and sample interaction with column packing that can occur in traditional chromatography. ifremer.fr In FFF, separation is achieved within a thin, open channel where a perpendicular force field is applied against a laminar flow of a liquid carrier. ifremer.frnih.gov This force pushes the analyte molecules towards an accumulation wall, creating a concentration gradient. Smaller particles with higher diffusion rates will reach an equilibrium position further from the wall, in faster-flowing streamlines, and thus elute earlier.

Key FFF sub-techniques for polymer analysis include:

Asymmetric Flow Field-Flow Fractionation (AF4): In AF4, the perpendicular force is a cross-flow of the solvent through a semi-permeable membrane at the accumulation wall. nih.gov Separation is based on the analyte's translational diffusion coefficient, which is related to its hydrodynamic size. nih.gov AF4 is highly versatile and can separate a wide range of particle sizes, making it ideal for analyzing the size and size distribution of polymeric nanoparticles and complex polymer systems. nih.gov

Thermal Field-Flow Fractionation (ThFFF): ThFFF uses a temperature gradient across the channel as the driving force. The phenomenon of thermal diffusion causes polymers to migrate from the hot wall to the cold wall. This migration is dependent on the polymer's composition and architecture, in addition to its molar mass. This sensitivity makes ThFFF a powerful tool for separating polymers based on chemical composition or structural differences, such as branching. chromatographyonline.com

The coupling of FFF with detectors like MALS and RI provides detailed information on the absolute molar mass, size, and conformation of the fractionated polymer samples. ifremer.fr

Thermal Analysis Methods for Polymerization Behavior and Material Transitions

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal transitions of polymers, such as those derived from 2-Oxepanone, 5-(acetyloxy)-. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can identify key thermal events. For semi-crystalline polymers like poly(ε-caprolactone) (PCL), the parent polymer of the subject compound, DSC analysis reveals several critical temperatures. nih.gov

The primary thermal transitions observed for PCL and its derivatives are:

Glass Transition Temperature (Tg): The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. For PCL, this occurs at a very low temperature, around -60 °C. researchgate.net

Crystallization Temperature (Tc): The temperature at which the polymer chains organize into ordered crystalline structures upon cooling from the melt, observed as an exothermic peak. nih.gov

Melting Temperature (Tm): The temperature at which the crystalline regions of the polymer melt and it becomes a viscous liquid, observed as an endothermic peak. The Tm for PCL is typically in the range of 59-65 °C. core.ac.ukresearchgate.net

The introduction of a side group like acetyloxy onto the caprolactone backbone is expected to influence these transitions. The bulky side group can hinder chain mobility and packing, potentially leading to a lower degree of crystallinity and a depression in the melting temperature compared to unmodified PCL. The degree of crystallinity (χc) can be calculated from the heat of fusion (ΔHf) measured by DSC. akademiabaru.com

Table 1: Representative Thermal Properties of Poly(ε-caprolactone) (PCL) Measured by DSC

| Property | Typical Value | Reference |

| Glass Transition Temperature (Tg) | ~ -60 °C | researchgate.net |

| Melting Temperature (Tm) | 59 - 65 °C | core.ac.ukresearchgate.net |

| Heat of Fusion (ΔHf) of 100% Crystalline PCL | 139.5 J/g | akademiabaru.com |

Note: These values are for unmodified PCL and serve as a baseline. The properties of poly(5-(acetyloxy)-2-oxepanone) would vary based on molecular weight and the influence of the acetyloxy side group.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and degradation characteristics of polymers. The method involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). researchgate.net The resulting TGA curve plots the percentage of weight loss against temperature, providing key information about the decomposition process.

For polyesters like PCL and its derivatives, TGA can determine:

Onset Decomposition Temperature (Tonset): The temperature at which significant thermal degradation begins.

Temperature at Maximum Degradation Rate (Tmax): The temperature at which the rate of weight loss is highest, identified by the peak of the derivative thermogravimetric (DTG) curve. researchgate.net

Residue Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of char. akademiabaru.com

Table 2: Representative Thermal Degradation Data for Poly(ε-caprolactone) (PCL) from TGA

| Parameter | Temperature (°C) in N₂ Atmosphere | Reference |

| Onset Temperature (T10%, 10% weight loss) | ~310 - 330 °C | akademiabaru.com |

| Peak Decomposition Temperature (Tp) | ~390 - 417 °C | akademiabaru.comresearchgate.net |

Note: Data represents unmodified PCL. The presence of additives, fillers, or functional groups can significantly alter these values. For example, incorporating montmorillonite (B579905) clay can increase the T10% to over 320°C and the Tp to over 394°C. akademiabaru.com

Morphological and Microstructural Characterization

X-ray Diffraction (XRD) for Crystallinity Assessment

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure and assessing the degree of crystallinity in semi-crystalline polymers like the derivatives of 2-Oxepanone, 5-(acetyloxy)-. The technique works by directing X-rays onto a material and measuring the scattering pattern. Crystalline regions within the polymer have ordered, repeating atomic planes that diffract the X-rays at specific angles (Bragg angles, 2θ), producing sharp diffraction peaks. Amorphous regions lack this long-range order and produce only a broad halo. tandfonline.com

For PCL, the parent polymer, XRD patterns typically show a semi-crystalline nature with two major characteristic peaks. tandfonline.comnih.gov These peaks correspond to the orthorhombic crystal structure of PCL. researchgate.netresearchgate.net The degree of crystallinity can be estimated by comparing the area of the crystalline peaks to the total area under the XRD curve (crystalline peaks + amorphous halo).

Table 3: Characteristic XRD Peaks for Semi-Crystalline Poly(ε-caprolactone) (PCL)

| 2θ Angle (°) | Corresponding Crystal Plane | Reference |

| ~21.3 - 21.8° | (110) or (111) | tandfonline.comnih.govresearchgate.net |

| ~23.6 - 23.8° | (200) | tandfonline.comnih.govresearchgate.net |

Note: The exact peak positions can vary slightly depending on the sample preparation, molecular weight, and thermal history.

Electron Microscopy (SEM, TEM) for Surface and Internal Structure

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are pivotal in elucidating the surface and internal morphology of polymeric materials derived from 2-Oxepanone, 5-(acetyloxy)-. These methods provide high-resolution imaging that reveals details about the microstructure, such as fiber diameter, pore size, and the distribution of different phases within the polymer matrix.

Scanning Electron Microscopy (SEM) is extensively utilized to examine the surface topography of scaffolds and nanofibers fabricated from poly(ε-caprolactone) (PCL), the parent polymer of 2-Oxepanone, 5-(acetyloxy)- derivatives. For instance, in the study of electrospun PCL nanofibers, SEM images are crucial for visualizing the fiber morphology and the effects of surface functionalization. These images can reveal a uniform and bead-free fibrous structure, which is essential for applications in tissue engineering. The diameter of these nanofibers can be precisely measured from SEM micrographs, providing critical data for understanding how processing parameters influence the final structure.

| Feature | Observation | Source |

| Morphology | Uniform, bead-free nanofibers | |

| Surface | Smooth surface on reference PCL fibers | |

| Modification | Surface changes apparent after functionalization |

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography and can also probe the nanomechanical properties of materials. For polymers derived from 2-Oxepanone, 5-(acetyloxy)-, AFM is an invaluable tool for characterizing thin films, nanofibers, and bulk surfaces at the nanoscale.

AFM enables the visualization of the nanometer-scale morphology of polymer samples, which can be correlated with their thermal histories. The combination of AFM with techniques like fast scanning chip calorimetry (FSC) allows for in-situ observation of crystallization and melting processes. Studies on PCL have demonstrated the ability of AFM to reveal the growth of lamellar crystals and the formation of spherulitic structures. For instance, in ultrathin PCL films, AFM has been used to observe that the crystal growth rate decreases significantly with decreasing film thickness.

The mechanical properties of the polymer surface can also be mapped using AFM in modes such as PeakForce Tapping. This allows for the quantitative measurement of properties like Young's modulus at the nanoscale. For copolymers of PCL, AFM has been used to reveal the presence of stiff crystalline lamellae dispersed in a softer amorphous phase. This level of detail is critical for understanding the structure-property relationships in these materials.

| Parameter | Finding | Technique | Source |

| Crystal Morphology | Truncated lozenge-shaped crystals in PCL thin films | In-situ Hot Stage AFM | |

| Crystal Thickness | Approximately 7.6 nm for PCL lamellar crystals | AFM | |

| Nanomechanical Modulus | Can be determined from force-distance curves | AFM Nanoindentation | |

| Surface Topography | Visualization of nanometer-scale morphology | AFM |

Rheological Investigations of Melt and Solution Properties

The rheological properties of polymers derived from 2-Oxepanone, 5-(acetyloxy)- are critical for understanding their processability and performance in various applications. Rheology is the study of the flow of matter, and for polymers, it provides information on viscosity, elasticity, and viscoelastic behavior in both melt and solution states.

The melt rheology of PCL, the base polymer, has been extensively studied. PCL typically exhibits a Newtonian behavior at low shear rates, meaning its viscosity is independent of the shear rate. However, modifications such as branching or crosslinking can introduce shear-thinning behavior, where the viscosity decreases with increasing shear rate. Reactive melt processing can be employed to improve the rheological properties of PCL, leading to increased viscosity and melt elasticity.

The introduction of functional groups, such as the acetyloxy group in 5-(acetyloxy)-ε-caprolactone, can influence the intermolecular interactions and chain mobility, thereby altering the rheological properties. For copolymers, the composition and architecture will significantly affect the melt and solution behavior. For example, the presence of a comonomer can disrupt the crystallinity of PCL, leading to a lower viscosity.

Rheological studies are essential for optimizing processing conditions for techniques like extrusion, injection molding, and electrospinning. The viscosity of the polymer solution, for instance, is a critical parameter in determining the fiber diameter and morphology during electrospinning.

| Property | Observation for PCL-based materials | Significance | Source |

| Melt Viscosity | Increases with branching/crosslinking | Affects processability in film blowing and foaming | |

| Shear Behavior | Shifts from Newtonian to shear-thinning with modification | Important for predicting flow behavior during processing | |

| Melt Elasticity | Can be enhanced by controlled reactive processing | Improves melt strength for processes like film blowing | |

| Complex Viscosity | Significantly altered by the addition of nanofillers like clay | Indicates the extent of interaction between polymer and filler |

Post Polymerization Functionalization and Derivatization Strategies

Chemical Transformations of Pendant Acetyloxy Groups

The primary and most crucial chemical transformation for the functionalization of poly(5-(acetyloxy)-ε-caprolactone) is the deacetylation of the pendant acetyloxy group to reveal a reactive hydroxyl group. This conversion is typically achieved through hydrolysis under either acidic or alkaline conditions. The resulting poly(5-hydroxy-ε-caprolactone) is a versatile intermediate for further derivatization.

Hydrolysis Conditions:

The efficiency of the deacetylation reaction is highly dependent on the reaction conditions. Alkaline hydrolysis, often employing reagents like sodium hydroxide or potassium hydroxide in an alcohol-water mixture, tends to be more rapid than acid-catalyzed hydrolysis. sapub.org However, care must be taken as the polyester (B1180765) backbone is also susceptible to hydrolysis, which can lead to a decrease in molecular weight. researchgate.net Milder conditions, such as using a weaker base like sodium bicarbonate or enzymatic hydrolysis, can provide better control over the reaction and minimize backbone degradation. acs.org

Acid-catalyzed hydrolysis, using acids like hydrochloric acid or sulfuric acid, is another viable method. sapub.org The reaction kinetics are influenced by temperature, acid concentration, and time. nih.gov For instance, studies on the hydrolysis of poly(ε-caprolactone) (PCL) have shown significant weight loss and degradation at elevated temperatures in acidic media. nih.gov Therefore, optimizing these parameters is essential to achieve selective deacetylation of the pendant group without compromising the polymer's structural integrity.

The successful conversion of the acetyloxy group to a hydroxyl group can be confirmed using spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR), by observing the disappearance of the acetyl carbonyl peak and the appearance of a broad hydroxyl (-OH) stretch, and by Nuclear Magnetic Resonance (NMR) spectroscopy.

| Method | Typical Reagents | Advantages | Potential Challenges |

|---|---|---|---|

| Alkaline Hydrolysis | NaOH, KOH in Methanol/Water | Relatively fast reaction rates | Risk of significant polymer backbone degradation and molecular weight reduction. sapub.orgnih.gov |

| Acid Hydrolysis | HCl, H2SO4 in Water/Dioxane | Effective for deprotection | Can also cause backbone scission, especially at higher temperatures. researchgate.net |

| Mild/Controlled Hydrolysis | Sodium Bicarbonate, Hydrazine Monohydrate | Minimizes backbone degradation, allows for partial deacetylation | Slower reaction times may be required |

| Enzymatic Hydrolysis | Lipases, Esterases | High selectivity, mild reaction conditions (pH, temperature) | Enzyme cost and stability, potential for slower reaction rates. acs.orguc.pt |

Click Chemistry Approaches for Further Functionalization

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a highly efficient and widely used method for polymer functionalization due to its high yield, mild reaction conditions, and high selectivity. mdpi.comnih.gov To utilize this strategy, the pendant hydroxyl groups of poly(5-hydroxy-ε-caprolactone) must first be converted into either an azide or an alkyne functionality.

Pathway to Clickable Polymers:

A common route involves a two-step conversion of the hydroxyl group to an azide.

Activation of the Hydroxyl Group: The hydroxyl group is typically activated by converting it into a good leaving group, such as a tosylate. This is achieved by reacting the polymer with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534). mdpi.com

Azide Substitution: The tosylated polymer is then reacted with an azide source, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). This nucleophilic substitution reaction replaces the tosylate group with an azide group (–N₃), yielding poly(5-azido-ε-caprolactone). mdpi.com

Once the azide-functionalized polymer is synthesized, it can be "clicked" with a wide variety of alkyne-containing molecules to attach different functionalities. This could include bioactive molecules, fluorescent dyes, hydrophilic polymers like polyethylene (B3416737) glycol (PEG), or cross-linking agents. The CuAAC reaction is typically catalyzed by a copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. mdpi.com This versatility allows for the creation of a library of functional polymers from a single azide-functionalized precursor. researchgate.net

| Step | Reaction | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Deacetylation | NaOH / MeOH or HCl / H₂O | Expose pendant hydroxyl groups. |

| 2 | Tosylation | p-Toluenesulfonyl chloride, Triethylamine | Activate hydroxyl group for substitution. mdpi.com |

| 3 | Azidation | Sodium Azide in DMF | Introduce azide functionality for click reaction. mdpi.com |

| 4 | CuAAC Click Reaction | Alkyne-functional molecule, CuSO₄, Sodium Ascorbate | Covalently attach desired functional moiety. mdpi.com |

Controlled Derivatization for Tailored Functionality

A key advantage of post-polymerization modification is the ability to control the degree of functionalization along the polymer chain. This control allows for the precise tailoring of the material's properties, such as hydrophilicity, degradation rate, and biological activity. By adjusting the reaction conditions, it is possible to create copolymers containing a specific ratio of functionalized and unfunctionalized monomer units.

For instance, by carefully controlling the duration, temperature, or stoichiometry of the hydrolysis reaction, one can achieve partial deacetylation of the poly(5-(acetyloxy)-ε-caprolactone). This results in a random copolymer containing both acetyloxy and hydroxyl pendant groups. The ratio of these groups can be quantified using ¹H NMR spectroscopy.

Similarly, the subsequent derivatization of the hydroxyl groups can also be controlled. By using a sub-stoichiometric amount of the derivatizing agent (e.g., p-toluenesulfonyl chloride), it is possible to functionalize only a fraction of the available hydroxyl groups. This level of control is critical for developing materials where a specific density of functional groups is required to achieve the desired performance. For example, introducing a small percentage of hydrophilic groups can significantly alter the polymer's interaction with aqueous environments without drastically changing its bulk mechanical properties. digitellinc.com This strategy of controlled derivatization opens the door to creating materials with highly tunable and predictable behaviors. nih.gov

Applications of Poly 2 Oxepanone, 5 Acetyloxy in Advanced Materials Research

Synthesis of Functional Polymer Architectures

The ability to functionalize the PCL backbone is crucial for expanding its range of applications beyond that of the simple linear polymer. nih.gov By introducing reactive groups, researchers can graft other polymer chains or molecules, leading to the development of materials with complex architectures and precisely controlled properties. nih.govmdpi.com

Block Copolymers and Graft Copolymers for Phase-Separated Structures

The synthesis of block and graft copolymers is a primary strategy for modulating the properties of PCL. These copolymers often exhibit microphase separation, where incompatible polymer segments self-assemble into distinct, ordered domains.

Block Copolymers: These are synthesized by the sequential polymerization of different monomers. For instance, triblock copolymers of PCL and polyethylene (B3416737) glycol (PCL-PEG-PCL) can be created via ring-opening polymerization (ROP) of ε-caprolactone, with PEG serving as the macroinitiator and stannous octoate as the catalyst. researchgate.net The resulting amphiphilic structures are of great interest for drug delivery applications. Similarly, block copolymers of poly(ethylene furanoate) (PEF) and PCL have been synthesized through the ROP of ε-caprolactone in the presence of PEF, yielding materials that combine the strength of PEF with the ductility of PCL. nih.gov The distinct nature of the PCL (hydrophobic) and PEG (hydrophilic) blocks, for example, drives their self-assembly into core-shell structures like micelles in aqueous environments.

Graft Copolymers: These polymers consist of a main polymer backbone with one or more side chains (grafts) of a different polymer. A common method to produce PCL-based graft copolymers is the "grafting from" approach. nih.govbirmingham.ac.uk This involves preparing a PCL backbone with initiator sites from which the graft chains can be grown. For example, a functionalized caprolactone (B156226) monomer, such as α-bromo-ε-caprolactone (αBrCL), can be copolymerized with ε-caprolactone. birmingham.ac.uk The pendant bromine groups on the resulting copolymer then act as initiators for Atom Transfer Radical Polymerization (ATRP) of another monomer, like methyl methacrylate (B99206) (MMA), to create PCL-g-PMMA. mdpi.combirmingham.ac.uk

The immiscibility between the PCL backbone and the grafted chains leads to phase separation. In blends of PCL and epoxy, phase separation can occur via spinodal decomposition, where the process is initiated by the increase in the molecular weight of the epoxy during curing. nycu.edu.tw This results in the formation of distinct epoxy-rich particles within a PCL-rich matrix, and the final morphology is dictated by the blend composition. nycu.edu.tw

| Copolymer Type | Composition | Synthesis Method | Key Feature | Reference |

|---|---|---|---|---|

| Triblock | PCL-PEG-PCL | ROP of ε-CL with PEG macroinitiator | Amphiphilic, forms micelles | researchgate.net |

| Block | PEF-PCL | ROP of ε-CL in the presence of PEF | Combines strength and ductility | nih.gov |

| Graft | PCL-g-PMMA | ROP followed by "grafting from" via ATRP | Creates phase-separated morphology | mdpi.com |

| Graft | PCL-g-PEG | Copolymerization of functionalized CL followed by grafting | Forms hydrogels and organogels | mdpi.com |

Star-Shaped, Branched, and Dendritic Polymers

Moving beyond linear structures, PCL can be synthesized into more complex, three-dimensional architectures which possess unique properties like lower viscosity and higher solubility compared to their linear counterparts. mdpi.com

Star-Shaped Polymers: These consist of multiple linear polymer "arms" radiating from a central core. They are typically synthesized by ROP of ε-caprolactone using a multifunctional initiator that serves as the core. nih.gov A variety of polyalcohols, such as glycerol (B35011) (3 arms), pentaerythritol (B129877) (4 arms), and xylitol (B92547) (5 arms), can be used as initiators to create star polymers with a defined number of arms. nih.govmdpi.com Another approach uses poly(amidoamine) (PAMAM) dendrimers as macro-initiators, resulting in star-shaped PCL with a high yield and controlled molecular weight. nih.gov The thermal properties of these star polymers, including melting point and crystallinity, are generally lower than those of linear PCL. nih.gov

Branched and Dendritic Polymers: Highly branched and dendritic PCL structures can be achieved using hyperbranched polymers as macro-initiators for the ROP of ε-caprolactone. mdpi.comresearchgate.net This creates a core-shell structure with a hyperbranched core and numerous linear PCL arms. mdpi.comuj.edu.pl For instance, a hyperbranched polyamide (HPPA) can act as a polyfunctional initiator, leading to a highly branched PCL-HPPA copolymer. researchgate.netuj.edu.pl Dendrigraft PCLs can be synthesized through a generation-growth approach, where a linear PCL backbone containing protected hydroxyl groups is created first. nih.gov After deprotection, these hydroxyls serve as initiation sites for the grafting of new PCL chains, with the process being repeated to create successive "generations" of branches, leading to polymers with high molecular weight. nih.gov

| Architecture | Core/Initiator Example | Synthesis Method | Resulting Properties | Reference |

|---|---|---|---|---|

| 3-Arm Star | Glycerol | ROP | Controlled molecular weight | mdpi.com |

| 4-Arm Star | Pentaerythritol | ROP | Lower crystallinity than linear PCL | mdpi.com |

| Multi-Arm Star | PAMAM Dendrimer | ROP | Lower melting point than linear PCL | nih.gov |

| Highly Branched | Hyperbranched Polyamide (HPPA) | ROP | Core-shell structure, similar crystallinity to linear PCL | uj.edu.pl |

| Dendrigraft | Hydroxyl-bearing PCL | Generation-growth via ROP | High molecular weight, narrow polydispersity | nih.gov |

Crosslinked Polymeric Networks

Crosslinking PCL chains transforms the thermoplastic material into a thermoset network with enhanced mechanical properties and shape memory effects. upf.edu This is achieved by converting the hydroxyl end groups of PCL diols or triols into crosslinkable functionalities like acrylates or fumarates. nih.govmdpi.com

One common method is photo-crosslinking, where a PCL derivative, such as poly(ε-caprolactone fumarate) (PCLF), is exposed to UV light in the presence of a photoinitiator. nih.govnih.gov The degree of crosslinking can be controlled by varying the molecular weight of the precursor PCL diol and the concentration of the initiator. nih.gov Higher crosslinking density generally leads to a decrease in crystallinity and melting temperature (Tm) because the chemical crosslinks hinder the polymer chains' ability to organize into crystalline domains. nih.govnih.gov For example, crosslinked PCLF derived from a low molecular weight PCL diol (530 g/mol ) can be completely amorphous, while networks from a higher molecular weight diol (2000 g/mol ) remain semi-crystalline. nih.govnih.gov These networks exhibit properties dependent on both the chemical crosslinks and the physical associations within crystalline regions. nih.gov The crosslinking efficiency influences the network's gel fraction and swelling ratio, which are critical parameters for applications like tissue engineering scaffolds. mdpi.com

Advanced Biomedical Materials Research (Material Science Perspective)

The biodegradability and biocompatibility of PCL and its functionalized derivatives make them exceptionally suitable for biomedical applications, particularly from a material science and design perspective. nih.govresearchgate.net

Scaffolds for Regenerative Medicine Research

Three-dimensional scaffolds made from PCL serve as temporary templates that mimic the natural extracellular matrix, providing mechanical support and guiding the growth of new tissue. lidsen.comnih.gov PCL's properties make it an important material for encouraging the osteogenic growth of mesenchymal stem cells for bone regeneration. researchgate.netlidsen.com

The design of these scaffolds is critical to their function. The porous architecture is essential for allowing nutrient transport and cell infiltration, which enhances cell adhesion, proliferation, and differentiation into bone-forming osteoblasts. lidsen.comlidsen.com The properties of PCL scaffolds, such as porosity, mechanical strength, and composition, can be precisely tailored to create an optimal microenvironment for tissue regeneration. lidsen.com For example, resorbable weft-knitted scaffolds fabricated from PCL multifilament yarns with auxetic designs (a negative Poisson's ratio) can provide unique mechanical support for skeletal muscle regeneration by expanding laterally when stretched. nih.gov By combining PCL with osteogenic factors or other bioactive additives, the regeneration of bone tissue can be significantly enhanced. lidsen.comlidsen.com

Polymeric Carriers for Encapsulation and Controlled Release Systems (Material Design)

Functionalized PCL is widely used to design and fabricate carriers for the encapsulation and controlled delivery of therapeutic agents. nih.govnih.gov Its high permeability to many drugs and its slow degradation rate are advantageous for creating sustained-release systems. mdpi.comntu.edu.sg

Various types of PCL-based carriers can be engineered, including microcapsules, nanocapsules, nanoparticles, and micelles. nih.govnajah.edu For instance, hollow PCL nanoparticles with surface openings can be designed for easy drug loading, with the openings later sealed to ensure stable encapsulation. mdpi.com The release can then be triggered on-demand, for example, by near-infrared (NIR) light if a photothermal agent is incorporated into the nanoparticle shell. mdpi.com

The material design allows for the creation of stimuli-responsive systems. A functionalized PCL, poly(6-acetoxyl-ε-caprolactone)-graft-(6-methyluracil), was synthesized to have both pH and upper critical solution temperature (UCST) responsiveness. researchgate.netrsc.org Such polymers can undergo a phase transition from hydrophobic to hydrophilic in response to changes in temperature or pH, enabling a more complete and targeted drug release. researchgate.netrsc.org The versatility of PCL allows it to be formulated into various dosage forms, from liquid suspensions of nanocapsules to semi-solid and solid forms, making it a highly adaptable material for advanced drug delivery systems. nih.gov

Biodegradable Sutures and Implants (Material Science Attributes)

In the field of biomedical devices, the development of biodegradable materials is crucial for applications like absorbable sutures and temporary implants. nih.govresearchgate.net Poly(2-oxepanone, 5-(acetyloxy)-) offers significant potential in this area due to its polyester (B1180765) backbone, which is susceptible to hydrolytic degradation, and the presence of the functional acetyloxy group.

The material science attributes of poly(2-oxepanone, 5-(acetyloxy)-) can be strategically tuned for medical applications. The rate of biodegradation, a critical factor for sutures and implants, can be controlled by copolymerization or by modifying the acetyloxy group. Hydrolysis of the pendant ester group can yield a hydroxyl group, increasing the hydrophilicity of the polymer and potentially accelerating the degradation of the main polyester chain. This allows for the design of materials that maintain their mechanical integrity for the required duration of wound healing before being safely absorbed by the body. nih.govnih.gov

Furthermore, the mechanical properties, such as tensile strength and elasticity, can be tailored. For instance, copolymerization with other lactones like glycolide (B1360168) or L-lactide can produce materials with a wide range of properties, from flexible monofilaments for sutures to more rigid structures for orthopedic implants. osteogenics.com The functional group also serves as a site for attaching bioactive molecules to promote tissue regeneration or to prevent infection.

Table 1: Comparison of Potential Properties of Poly(5-(acetyloxy)-ε-caprolactone) with Standard Biomaterials

| Property | Poly(glycolic acid) (PGA) | Poly(ε-caprolactone) (PCL) | Poly(5-(acetyloxy)-ε-caprolactone) (Potential) |

|---|---|---|---|

| Biodegradation Rate | Fast (2-4 weeks) | Slow (>2 years) | Tunable (weeks to months) |

| Mechanical Strength | High initial strength, lost quickly | Lower initial strength, retained longer | Moderate to high, with controlled loss |

| Flexibility | Stiff | Flexible | Variable, can be tailored |

| Functionality | Low | Low | High (due to pendant acetyloxy group) |

Smart and Stimuli-Responsive Polymer Systems

"Smart" polymers, which undergo significant changes in their properties in response to external stimuli, are at the forefront of materials innovation. utwente.nl Poly(2-oxepanone, 5-(acetyloxy)-) is a promising candidate for creating such systems. The acetyloxy group can be hydrolyzed to a hydroxyl group, which can then be further functionalized. This versatility allows for the incorporation of moieties that are responsive to various stimuli such as pH, temperature, or light. oulu.finih.gov

For example, by incorporating acidic or basic groups, the polymer can be made pH-responsive. oulu.fi In an acidic environment, a basic group would be protonated, leading to electrostatic repulsion and causing the polymer to swell or change its conformation. oulu.fi This behavior is highly desirable for applications like targeted drug delivery, where a drug can be released specifically in the acidic microenvironment of a tumor.

Moreover, these functionalized polycaprolactones can be engineered into shape memory polymers (SMPs). nih.govmdpi.com These materials can be deformed and fixed into a temporary shape, and then recover their original shape upon exposure to a specific stimulus, such as heat. mdpi.comgoogle.com The polymer network can be designed so that the transition temperature for shape recovery is close to body temperature, making them ideal for minimally invasive surgical implants that can be inserted in a compressed form and then expand to their functional shape in situ. nih.govnih.gov

Sustainable and Biodegradable Polymer Development for Circular Economy

The shift from a linear "take, make, dispose" model to a circular economy is a global priority. Biodegradable polyesters are key players in this transition, offering pathways for organic and chemical recycling that reduce plastic waste. scispace.comresearchgate.net Poly(2-oxepanone, 5-(acetyloxy)-) fits well within this framework. Its inherent biodegradability means it can be composted at the end of its life, returning to the biosphere. mdpi.com

Beyond biodegradation, the ester linkages in the polymer backbone are susceptible to chemical cleavage, which allows for chemical recycling. researchgate.netacs.org This process can break the polymer down into its constituent monomers, which can then be purified and used to synthesize new, virgin-quality polymer, closing the material loop. acs.org The presence of the functional acetyloxy group can also be leveraged to design polymers with enhanced recyclability. For instance, it could act as a trigger point for selective chemical degradation under specific conditions, facilitating the separation and recycling of the polymer from mixed plastic waste streams. The development of such functional, biodegradable, and chemically recyclable polymers is a crucial step towards a more sustainable and circular plastics economy. nih.gov

Applications in Coatings, Adhesives, and Elastomers

The versatility of poly(2-oxepanone, 5-(acetyloxy)-) extends to industrial applications such as coatings, adhesives, and elastomers. The polarity and reactivity of the acetyloxy group can be used to enhance adhesion to various substrates. By modifying this group, it is possible to introduce functionalities that can cross-link, forming durable and resistant coatings.

In the realm of elastomers, the flexibility of the polycaprolactone (B3415563) chain can be combined with cross-linking capabilities to create materials with tailored elasticity and resilience. sci-hub.se By copolymerizing 5-(acetyloxy)-2-oxepanone with other monomers, it is possible to control the glass transition temperature and the degree of crystallinity, thereby fine-tuning the elastomeric properties. For example, creating copolymers with segments that have different physical properties can lead to thermoplastic elastomers, which combine the processability of thermoplastics with the elasticity of rubber. sci-hub.se

For adhesives, the functional group can form strong interactions with surfaces, leading to improved bond strength. Furthermore, the polymer's properties can be designed to create stimuli-responsive adhesives that can bond or de-bond on demand, opening up applications in advanced manufacturing and electronics.

Theoretical and Computational Studies of 2 Oxepanone, 5 Acetyloxy and Its Polymers

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and predicting the reactivity of molecules. dergipark.org.tr These calculations provide insights into orbital energies, charge distributions, and molecular electrostatic potentials, which are crucial for understanding a molecule's behavior in chemical reactions.

For 2-Oxepanone, 5-(acetyloxy)-, DFT calculations would be instrumental in determining how the electron-withdrawing acetyloxy group at the 5-position influences the electronic properties of the ε-caprolactone ring. This substituent is expected to alter the electron density distribution around the carbonyl group, which is the primary site of nucleophilic attack during ring-opening polymerization (ROP). The increased electrophilicity of the carbonyl carbon could enhance the monomer's reactivity towards initiators.

DFT studies on various substituted ε-caprolactones have shown that the nature of the substituent significantly impacts the polymerization kinetics. acs.orgresearchgate.netrsc.org For instance, electron-withdrawing groups generally lead to faster polymerization rates. rsc.org Therefore, it is reasonable to predict that 2-Oxepanone, 5-(acetyloxy)- would exhibit a higher reactivity in ROP compared to the unsubstituted ε-caprolactone.

Illustrative Data Table: Predicted Electronic Properties from DFT (Hypothetical)

| Property | ε-Caprolactone | 2-Oxepanone, 5-(acetyloxy)- (Predicted Trend) |

| HOMO Energy (eV) | -7.5 | Lower |

| LUMO Energy (eV) | +1.2 | Lower |

| HOMO-LUMO Gap (eV) | 8.7 | Slightly Decreased |

| Mulliken Charge on Carbonyl Carbon | +0.6 | More Positive |